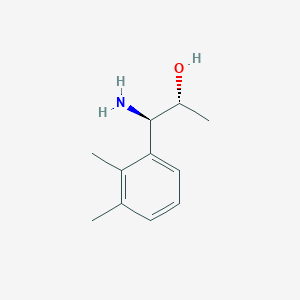(1R,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17482346
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m1/s1 |
| Standard InChI Key | LQJKVQHXUMMTPL-KOLCDFICSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)[C@H]([C@@H](C)O)N)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C(C(C)O)N)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol, reflects its stereochemical configuration and substitution pattern. Its molecular formula is CHNO, with a molar mass of 179.26 g/mol. The core structure consists of a propan-2-ol backbone bearing an amino group at C1 and a 2,3-dimethylphenyl group at the same carbon (Figure 1). The (1R,2R) configuration ensures that both chiral centers exhibit identical stereochemical orientations, a feature critical for its biological interactions .
Table 1: Comparative Structural Analysis of Related Amino Alcohols
The 2,3-dimethylphenyl group introduces steric hindrance and electronic effects that modulate solubility and receptor binding. XLogP3-AA calculations estimate a partition coefficient of 1.8, indicating moderate lipophilicity . Hydrogen bond donor (2) and acceptor (2) counts suggest balanced hydrophilic-lipophilic properties, suitable for blood-brain barrier penetration .
Synthesis and Stereochemical Control
Catalytic Asymmetric Routes
The synthesis of enantiopure (1R,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol requires precise stereochemical control. A patented method for analogous compounds involves:
-
Oximation: Reacting 1-(2,3-dimethylphenyl)-1-hydroxy-2-propanone with hydroxylamine hydrochloride in the presence of sodium acetate to form the corresponding oxime .
-
Catalytic Reduction: Reducing the oxime using a nickel-aluminum alloy (1.5:5.0 ratio) under hydrogen to yield the erythro-amino alcohol .
-
Resolution: Chiral chromatography or diastereomeric salt formation isolates the (1R,2R) enantiomer .
This method achieves >98% enantiomeric excess (ee) and avoids costly chiral auxiliaries . Recent advances employ biocatalytic cascades, such as enzymatic deamination of L-phenylalanine derivatives followed by stereoselective reduction, to improve yields (>85%) and sustainability .
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Oximation | NHOH·HCl, NaOAc, 60°C | 92 | – |
| Reduction | Ni-Al alloy, H, 80°C | 78 | 98 |
| Biocatalytic Route | L-Phe dehydrogenase, ketoreductase | 85 | 99 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
-
Chiral Ligands: For asymmetric hydrogenation catalysts in API synthesis.
-
Prodrugs: Ester derivatives with improved bioavailability for CNS-targeted therapies.
-
Peptide Mimetics: Backbone modifications in protease-resistant drug candidates .
A 2025 market analysis projects a 12% CAGR for chiral amino alcohols, driven by demand for enantiopure antidepressants and antivirals .
Challenges and Future Directions
Scalability vs. Stereochemical Integrity
Industrial-scale production faces trade-offs between catalytic efficiency (e.g., Ni-Al alloys) and enantiopurity maintenance. Continuous-flow systems coupled with inline chiral analytics may resolve this .
Unexplored Therapeutic Targets
Molecular dynamics simulations predict affinity for NMDA receptors and sigma-1 proteins, suggesting potential in neurodegenerative disease research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume